![molecular formula C14H24N2O2 B2498954 N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2200881-97-4](/img/structure/B2498954.png)
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (SPRM) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer.
Mécanisme D'action
MPA acts as a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide), which means it selectively binds to the progesterone receptor and modulates its activity. Progesterone is a hormone that plays a crucial role in the menstrual cycle and pregnancy. MPA binds to the progesterone receptor and alters its activity, leading to changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth. MPA also alters the expression of various genes involved in the regulation of the menstrual cycle and pregnancy. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, which makes it an ideal model compound for studying the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides. However, MPA also has several limitations, including its complex synthesis method, which can make it difficult to obtain high yields and purity. In addition, MPA has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on MPA, including its potential applications in the treatment of breast cancer, endometriosis, and other reproductive disorders. Further studies are needed to understand the long-term effects of MPA and its potential side effects. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for MPA. Overall, MPA has significant potential for various scientific research applications and warrants further investigation.
Conclusion
In conclusion, N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer. MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, but also has several limitations, including its complex synthesis method and short half-life. Further studies are needed to understand the long-term effects of MPA and its potential side effects.
Méthodes De Synthèse
MPA can be synthesized by the reaction of 1-methylcyclohexanone with ethyl acetoacetate to form 1-methylcyclohexylidenacetoacetone. The resulting product is then reacted with ethylenediamine and acetic anhydride to form MPA. The synthesis of MPA is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential applications in various fields, including reproductive medicine, oncology, and pharmacology. In reproductive medicine, MPA has been used as a contraceptive agent due to its ability to inhibit ovulation and alter the endometrial lining. MPA has also been used in the treatment of endometriosis, a condition where the tissue that lines the uterus grows outside of it, causing pain and infertility. In oncology, MPA has been studied as a chemopreventive agent against breast cancer due to its ability to inhibit the growth of breast cancer cells. In pharmacology, MPA has been used as a model compound to study the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides and their effects on various physiological processes.
Propriétés
IUPAC Name |
N-[2-[[2-(1-methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-12(17)15-9-10-16-13(18)11-14(2)7-5-4-6-8-14/h3H,1,4-11H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXCWRYIWWCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(1-methylcyclohexyl)acetamido]ethyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)
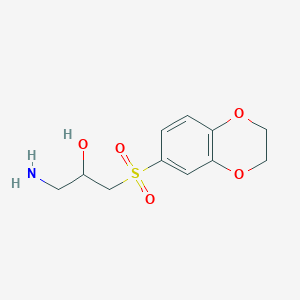
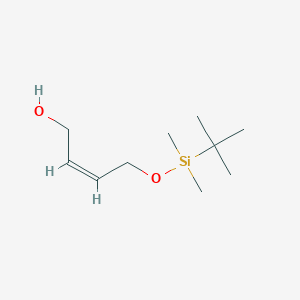
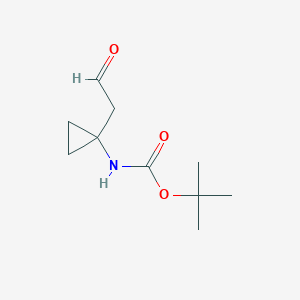
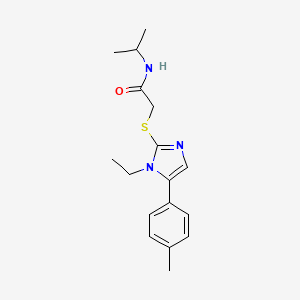
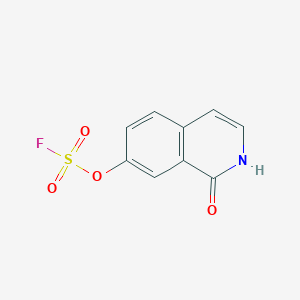
![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)